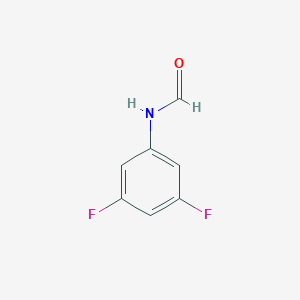

N-(3,5-difluorophenyl)formamide

描述

The exact mass of the compound N-(3,5-difluorophenyl)formamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 94701. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(3,5-difluorophenyl)formamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-difluorophenyl)formamide including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

N-(3,5-difluorophenyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO/c8-5-1-6(9)3-7(2-5)10-4-11/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYDUAODJWDWHKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90294138 | |

| Record name | N-(3,5-difluorophenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90294138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198077-69-9 | |

| Record name | N-(3,5-difluorophenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90294138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

"synthesis of N-(3,5-difluorophenyl)formamide"

An In-depth Technical Guide to the Synthesis of N-(3,5-difluorophenyl)formamide

Abstract

N-(3,5-difluorophenyl)formamide is a pivotal intermediate in the synthesis of various high-value molecules within the pharmaceutical and agrochemical sectors. Its structural motif, featuring a difluorinated phenyl ring coupled with a formamide group, imparts unique electronic properties that are often exploited in drug design to enhance metabolic stability and binding affinity. This guide provides a comprehensive overview of the principal synthetic strategies for N-(3,5-difluorophenyl)formamide, grounded in mechanistic principles and practical laboratory considerations. We will explore established and modern formylation techniques, offering detailed protocols, comparative data, and expert insights to aid researchers in selecting and optimizing the most suitable method for their application.

Introduction: The Significance of the N-Aryl Formamide Scaffold

N-aryl formamides, also known as formanilides, are more than simple protected amines; they are versatile building blocks in organic synthesis. The formyl group can act as a directing group in electrophilic aromatic substitution, serve as a precursor to isocyanides, or be incorporated into heterocyclic ring systems. In the context of drug development, the 3,5-difluorophenyl moiety is of particular interest. The strong electron-withdrawing nature of the two fluorine atoms can significantly alter the pKa of the amide N-H, influence hydrogen bonding capabilities, and block positions susceptible to metabolic oxidation. This guide focuses on the efficient construction of N-(3,5-difluorophenyl)formamide, starting from the readily available precursor, 3,5-difluoroaniline.

Core Synthetic Strategies: The Formylation of 3,5-Difluoroaniline

The primary disconnection for the synthesis of N-(3,5-difluorophenyl)formamide involves the formation of an amide bond between 3,5-difluoroaniline and a formylating agent. While conceptually straightforward, the choice of reagent and reaction conditions is critical to achieving high yield, purity, and scalability.

Classical Approach: Direct Formylation with Formic Acid

The most direct route is the reaction of 3,5-difluoroaniline with formic acid. This is a condensation reaction that produces water as a byproduct.

3,5-F₂C₆H₃NH₂ + HCOOH ⇌ 3,5-F₂C₆H₃NHCHO + H₂O

Causality and Mechanistic Insight: This is an equilibrium-limited process.[1] The nucleophilic amino group of the aniline attacks the carbonyl carbon of formic acid. A tetrahedral intermediate is formed, which then collapses, eliminating a molecule of water to yield the amide. To drive the reaction towards the product, Le Châtelier's principle must be applied; the water generated must be removed from the reaction medium. Common strategies include azeotropic distillation (e.g., using a Dean-Stark apparatus with a solvent like toluene) or the use of a dehydrating agent. While effective, industrial methods often seek to avoid the large volumes of solvent required for azeotropic removal or the cost and waste associated with stoichiometric dehydrating agents.[2]

Experimental Protocol: Formylation with Formic Acid

-

Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 3,5-difluoroaniline (1.0 eq) and toluene (approx. 2-3 mL per mmol of aniline).

-

Reagent Addition: Add formic acid (typically 1.5-2.5 eq) to the mixture.[2]

-

Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting aniline is consumed.

-

Work-up: Cool the reaction mixture to room temperature. The toluene can be removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate, washed with a saturated aqueous sodium bicarbonate solution (to neutralize excess formic acid) and then with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield N-(3,5-difluorophenyl)formamide as a solid.

Activated Formic Acid Method: Using Triflic Anhydride

For reactions requiring milder conditions or for substrates that are sensitive to high temperatures, activating the formic acid is a powerful strategy. Trifluoromethanesulfonic anhydride (Tf₂O) is an exceptionally potent activator.

Causality and Mechanistic Insight: Triflic anhydride reacts with formic acid to form a mixed anhydride, formyl triflate. This intermediate is a highly potent electrophile, far more reactive than formic acid itself. The lone pair of the aniline nitrogen readily attacks the formyl carbon of this activated species, displacing the triflate anion, a very good leaving group. The reaction is typically rapid and can be performed at low temperatures. A non-nucleophilic base, such as triethylamine (Et₃N), is included to neutralize the triflic acid generated during the reaction.

Caption: Activated Formic Acid Pathway using Tf₂O.

Experimental Protocol: Tf₂O-Activated Formylation

-

Setup: In an oven-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve formic acid (1.2 eq) and triethylamine (1.5 eq) in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Activation: Cool the solution to 0 °C in an ice bath. Add triflic anhydride (1.1 eq) dropwise via syringe, maintaining the temperature below 5 °C. Stir for 15-20 minutes.

-

Amine Addition: Add a solution of 3,5-difluoroaniline (1.0 eq) in the same dry solvent dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Work-up: Quench the reaction by the slow addition of water. Separate the organic layer. Wash the organic phase sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Alternative Formyl Source: N,N-Dimethylformamide (DMF)

While commonly used as a high-boiling polar aprotic solvent, N,N-dimethylformamide (DMF) can also serve as a source of a formyl group.[3][4] This approach avoids the use of corrosive formic acid and can be advantageous in certain contexts. The reaction often requires a catalyst.

Causality and Mechanistic Insight: The C-N bond of DMF can be cleaved under specific conditions to deliver a formyl equivalent. For instance, using an acetate catalyst, the reaction with an aniline proceeds via a proposed transition state where the acetate facilitates the transfer of the formyl group from DMF to the aniline nitrogen.[2] This method typically requires heating to high temperatures (e.g., 140-150 °C) to overcome the activation energy for DMF decomposition and transfer.[2]

Caption: General Experimental Workflow for Synthesis.

Comparative Analysis of Synthetic Routes

The optimal synthetic route depends on factors such as scale, available equipment, cost, and the sensitivity of the substrate.

| Method | Formyl Source | Key Reagents | Typical Yield | Advantages | Disadvantages |

| Classical | Formic Acid | Toluene, Heat | Good to Excellent | Low-cost reagents; simple concept. | Requires high temperatures; water removal necessary; equilibrium reaction. |

| Activated | Formic Acid | Tf₂O, Et₃N, DCM | Excellent | Mild conditions; very fast reaction; high yields. | High cost of Tf₂O; moisture sensitive; requires inert atmosphere. |

| DMF Transfer | DMF | Acetate Catalyst | Moderate to Good | DMF is a common, inexpensive solvent/reagent.[2] | High temperatures required; can be lower yielding; DMF removal can be difficult. |

Purification and Characterization

Regardless of the synthetic method employed, the final product must be rigorously purified and characterized to confirm its identity and purity.

-

Purification: Recrystallization is often the method of choice for solid products on a larger scale, offering high purity in a cost-effective manner. For smaller scales or for removing closely-related impurities, silica gel column chromatography is standard.

-

Characterization: The structure of N-(3,5-difluorophenyl)formamide is confirmed using a suite of spectroscopic techniques:

-

¹H NMR: Will show characteristic signals for the formyl proton (a singlet or doublet due to N-H coupling, typically downfield >8 ppm), the N-H proton (a broad singlet), and the aromatic protons on the difluorophenyl ring.

-

¹³C NMR: Will show signals for the carbonyl carbon (~160-165 ppm) and the distinct carbons of the difluorinated ring, with characteristic C-F coupling constants.

-

¹⁹F NMR: A singlet is expected for the two equivalent fluorine atoms.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of C₇H₅F₂NO will be observed.

-

Infrared (IR) Spectroscopy: Strong absorptions will be present for the N-H stretch (~3200-3300 cm⁻¹) and the amide C=O stretch (~1670-1690 cm⁻¹).

-

Conclusion and Future Perspectives

The synthesis of N-(3,5-difluorophenyl)formamide can be accomplished through several reliable methods. The classical formic acid approach remains a robust and economical choice for large-scale synthesis, provided efficient water removal is implemented. For rapid, high-yield synthesis on a laboratory scale, particularly with precious substrates, the triflic anhydride activation method is superior despite its higher cost. As green chemistry principles become more influential, methods using DMF as a formyl source or novel catalytic systems employing CO surrogates like oxalic acid will likely gain further traction.[5] The choice of method should be a deliberate one, balancing the chemical practicalities with project-specific goals of cost, speed, and scale.

References

- CN102942500A - Preparation method of N-formamide compound.

- Synthesis of N-aryl derived formamides using triflic anhydride - Open Research@CSIR-NIScPR.

- Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents - PMC, National Center for Biotechnology Inform

- US5965775A - Process for the preparation of 3,5-difluoroaniline - Google P

- Synthesis of formanilide from aniline reacting with CO2 - ResearchG

- CN101747223B - Method for preparing N-formanilide - Google P

- Process for producing 3,5-difluoroaniline - European Patent Office - EP 0497213 A2 - Googleapis.com.

- Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate - N

- A Process For Preparation Of 3,5 Difluorobenzyl Deriv

- Applications of DMF as a Reagent in Organic Synthesis - ResearchG

- Equilibrium Formation of Anilides from Carboxylic Acids and Anilinesin Aqueous Acidic Media - Journal of the American Chemical Society.

- US5977412A - Process for preparing 3,5-difluoroaniline - Google P

- N,N-Dimethylformamide: An Versatile Organic Synthetic Reagent - Chinese Journal of Organic Chemistry.

Sources

- 1. CN102942500A - Preparation method of N-formamide compound - Google Patents [patents.google.com]

- 2. CN101747223B - Method for preparing N-formanilide - Google Patents [patents.google.com]

- 3. Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of N-(3,5-difluorophenyl)formamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3,5-difluorophenyl)formamide is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, including its synthesis, spectral characteristics, solubility, and reactivity. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel chemical entities.

Introduction

N-(3,5-difluorophenyl)formamide belongs to the class of N-aryl formamides, a versatile group of compounds that serve as important intermediates in organic synthesis. The presence of two fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the development of new pharmaceuticals and functional materials. This guide will delve into the core chemical properties of this compound, providing a foundation for its further exploration and application.

Chemical and Physical Properties

A summary of the key chemical and physical properties of N-(3,5-difluorophenyl)formamide is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₅F₂NO | [1] |

| Molecular Weight | 157.12 g/mol | [1] |

| CAS Number | 198077-69-9 | [1] |

| Appearance | Solid (predicted) | |

| Melting Point | 83.8-84.6 °C (predicted) | [1] |

| Boiling Point | 271.9 ± 30.0 °C (predicted) | [1] |

| Density | 1.370 ± 0.06 g/cm³ (predicted) | [1] |

| pKa | 13.43 ± 0.70 (predicted) | [1] |

Synthesis and Purification

Conceptual Synthesis Workflow:

Conceptual Synthesis Workflow Diagram. This diagram illustrates a general approach to the synthesis of N-(3,5-difluorophenyl)formamide.

General Experimental Protocol (Illustrative):

A common method for the synthesis of N-aryl formamides involves the use of formic acid in the presence of a dehydrating agent or as a mixed anhydride.

-

Reaction Setup: To a solution of 3,5-difluoroaniline in a suitable aprotic solvent (e.g., toluene or tetrahydrofuran), an excess of formic acid is added.

-

Dehydration/Activation: A dehydrating agent, such as acetic anhydride, can be added to facilitate the formation of the formamide. The reaction mixture is typically heated to reflux for several hours to ensure complete conversion.

-

Workup: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with a mild base (e.g., saturated sodium bicarbonate solution) to remove excess formic acid, followed by a brine wash.

-

Purification: The crude product is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated. The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Spectral Properties

Detailed experimental spectral data for N-(3,5-difluorophenyl)formamide is not widely published. However, based on the known spectral properties of analogous compounds and general principles of spectroscopy, the following characteristics can be predicted.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the formyl proton and the aromatic protons.

-

Formyl Proton (-CHO): A singlet or a doublet (due to long-range coupling) is anticipated in the downfield region, typically around 8.0-8.5 ppm.

-

Aromatic Protons: The 3,5-difluorophenyl group will exhibit a characteristic splitting pattern. The proton at the 4-position will appear as a triplet of triplets due to coupling with the two equivalent fluorine atoms and the two equivalent protons at the 2- and 6-positions. The protons at the 2- and 6-positions will appear as a doublet of triplets.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.

-

Carbonyl Carbon (C=O): The formyl carbonyl carbon is expected to resonate in the range of 160-165 ppm.

-

Aromatic Carbons: The aromatic carbons will show characteristic chemical shifts influenced by the fluorine substituents. The carbons directly bonded to fluorine will exhibit large C-F coupling constants. Due to symmetry, four distinct aromatic carbon signals are expected.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.

-

N-H Stretch: A sharp absorption band is expected in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration.

-

C=O Stretch (Amide I): A strong absorption band, characteristic of the amide carbonyl group, is anticipated around 1660-1690 cm⁻¹.

-

C-F Stretch: Strong absorption bands in the fingerprint region, typically between 1100 and 1300 cm⁻¹, will be indicative of the C-F bonds.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 157. The fragmentation pattern would be influenced by the stability of the aromatic ring and the amide linkage. Common fragmentation pathways could include the loss of the formyl group (CHO) or cleavage of the amide bond.

Solubility

-

Dimethylformamide (DMF)

-

Dimethyl sulfoxide (DMSO)

-

Acetone

-

Ethyl acetate

-

Methanol

-

Ethanol

It is expected to have limited solubility in nonpolar solvents like hexanes and limited to moderate solubility in water.

Reactivity and Stability

N-(3,5-difluorophenyl)formamide is expected to be a stable crystalline solid under standard laboratory conditions. The amide bond can be susceptible to hydrolysis under strong acidic or basic conditions, particularly at elevated temperatures, to yield 3,5-difluoroaniline and formic acid. The difluorinated phenyl ring is generally robust but can undergo nucleophilic aromatic substitution under harsh conditions.

Reactivity Overview:

Reactivity Profile of N-(3,5-difluorophenyl)formamide. This diagram outlines the primary modes of reactivity for the title compound.

Applications in Drug Development

The N-(3,5-difluorophenyl) moiety is a valuable pharmacophore in drug discovery. The fluorine atoms can enhance binding affinity to target proteins, improve metabolic stability by blocking sites of oxidation, and modulate the pKa of nearby functional groups. While specific applications of N-(3,5-difluorophenyl)formamide are not extensively documented, it serves as a key building block for the synthesis of more complex molecules with potential therapeutic activity. Formamides, in general, are precursors for various nitrogen-containing heterocycles that are prevalent in medicinal chemistry.[2]

Safety and Handling

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

Toxicity: The toxicological properties have not been thoroughly investigated. It should be handled with care as a potentially hazardous chemical. Aromatic amines and their derivatives can be toxic.

Conclusion

N-(3,5-difluorophenyl)formamide is a chemical compound with significant potential as a building block in the synthesis of novel pharmaceuticals and materials. This guide has provided a comprehensive, albeit partially predictive, overview of its chemical and physical properties. Further experimental investigation is warranted to fully elucidate its characteristics and unlock its full potential in various scientific disciplines.

References

[2] ResearchGate. (n.d.). Formamide groups found in natural products and pharmaceuticals. Retrieved from [Link]

Sources

Spectroscopic Characterization of N-(3,5-difluorophenyl)formamide: A Technical Guide

Introduction

N-(3,5-difluorophenyl)formamide is a fluorinated aromatic compound with potential applications in pharmaceutical and materials science research. The precise structural elucidation of this molecule is paramount for its development and application. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize N-(3,5-difluorophenyl)formamide, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a self-validating system, this document details not only the expected spectral data but also the underlying principles and experimental protocols, ensuring that researchers can confidently apply these methods in their own laboratories.

Molecular Structure and Spectroscopic Overview

The structure of N-(3,5-difluorophenyl)formamide, with its distinct functional groups—a difluorinated phenyl ring, an amide linkage, and a formyl proton—gives rise to a unique spectroscopic fingerprint. Each technique provides complementary information to confirm the molecule's identity and purity.

Caption: Interplay of spectroscopic techniques for the structural elucidation of N-(3,5-difluorophenyl)formamide.

Synthesis of N-(3,5-difluorophenyl)formamide

A common and effective method for the synthesis of N-aryl formamides is the formylation of the corresponding aniline.

Reaction Scheme:

3,5-difluoroaniline + Formic Acid → N-(3,5-difluorophenyl)formamide + H₂O

Expertise & Experience: The choice of a suitable activating agent for formic acid is crucial for achieving a high yield and purity. While various reagents can be used, a straightforward approach involves heating the aniline with an excess of formic acid. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the point of completion and minimize the formation of byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the environment of fluorine atoms in N-(3,5-difluorophenyl)formamide.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.4 | s (broad) | 1H | N-H |

| ~8.3 | d | 1H | H-C=O |

| ~7.4 | m | 2H | H-2, H-6 |

| ~7.0 | tt | 1H | H-4 |

Interpretation:

-

The amide proton (N-H) is expected to appear as a broad singlet at a downfield chemical shift due to its acidic nature and potential for hydrogen bonding.

-

The formyl proton (H-C=O) will likely appear as a doublet due to coupling with the amide proton. The presence of two rotamers (cis and trans to the C-N bond) could lead to two distinct formyl proton signals.

-

The aromatic protons at the 2 and 6 positions are chemically equivalent and are expected to appear as a multiplet due to coupling with the fluorine atoms and the proton at the 4-position.

-

The proton at the 4-position will appear as a triplet of triplets due to coupling with the two equivalent protons at the 2 and 6 positions and the two equivalent fluorine atoms at the 3 and 5 positions.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of N-(3,5-difluorophenyl)formamide in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to avoid the exchange of the amide proton with the solvent.

-

Instrument Setup:

-

Spectrometer: 500 MHz or higher for better resolution.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1]

-

Temperature: 298 K.

-

-

Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |

| ~163 | s | C=O |

| ~162 | dd (¹JCF ≈ 245 Hz, ³JCF ≈ 13 Hz) | C-3, C-5 |

| ~141 | t (³JCF ≈ 10 Hz) | C-1 |

| ~105 | t (²JCF ≈ 26 Hz) | C-4 |

| ~102 | d (²JCF ≈ 25 Hz) | C-2, C-6 |

Interpretation:

-

The carbonyl carbon (C=O) will be a singlet in the downfield region.

-

The fluorine-bearing carbons (C-3 and C-5) will exhibit a large one-bond coupling constant (¹JCF) and a smaller three-bond coupling to the other fluorine, appearing as a doublet of doublets.

-

The ipso-carbon (C-1) , to which the formamide group is attached, will show a triplet due to three-bond coupling to the two fluorine atoms.

-

The carbon at the 4-position will appear as a triplet due to two-bond coupling to the two adjacent fluorine atoms.

-

The carbons at the 2 and 6 positions will be a doublet due to two-bond coupling to the adjacent fluorine atom.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup:

-

Spectrometer: 125 MHz or higher.

-

Reference: TMS at 0.00 ppm.[2]

-

-

Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans and a relaxation delay are necessary due to the low natural abundance of ¹³C and potential long relaxation times of quaternary carbons.

-

¹⁹F NMR Spectroscopy

Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -108 | t | F-3, F-5 |

Interpretation:

-

The two fluorine atoms are chemically equivalent and will appear as a single signal.

-

This signal is expected to be a triplet due to coupling with the two adjacent aromatic protons (H-2 and H-4, and H-4 and H-6, respectively).

Experimental Protocol: ¹⁹F NMR

-

Sample Preparation: Use the same sample prepared for ¹H and ¹³C NMR.

-

Instrument Setup:

-

Spectrometer: Equipped with a fluorine probe.

-

Reference: An external reference such as CFCl₃ (0 ppm) or an internal reference can be used.[3]

-

-

Acquisition:

-

Acquire a standard one-dimensional ¹⁹F NMR spectrum. Proton decoupling can be applied to simplify the spectrum to a singlet.

-

Sources

An In-depth Technical Guide to the Solubility of N-(3,5-difluorophenyl)formamide in Organic Solvents

For researchers, medicinal chemists, and professionals in drug development, a comprehensive understanding of a compound's solubility is a cornerstone of successful formulation, purification, and delivery. This guide provides a deep dive into the solubility characteristics of N-(3,5-difluorophenyl)formamide, a compound of interest due to its fluorinated phenyl ring and formamide functionality, which are common motifs in contemporary pharmacophores.

While specific, quantitative solubility data for N-(3,5-difluorophenyl)formamide is not extensively published, this guide will equip you with the foundational knowledge to predict its behavior in various organic solvents. We will explore the theoretical underpinnings of its solubility based on its molecular structure and provide a robust experimental framework for you to determine these values with precision in your own laboratory setting.

Molecular Structure and its Implications for Solubility

The solubility of any compound is fundamentally governed by the principle of "like dissolves like."[1][2] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The structure of N-(3,5-difluorophenyl)formamide presents a fascinating duality in this regard.

-

The Polar Head: The formamide group (-NH-C(=O)H) is highly polar. The nitrogen-hydrogen (N-H) bond allows it to act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the nitrogen atom can both act as hydrogen bond acceptors.[3][4][5] This capacity for hydrogen bonding is a primary driver of its solubility in polar, protic solvents.[6][7][8]

-

The Nonpolar/Weakly Polar Tail: The 3,5-difluorophenyl ring constitutes the bulk of the molecule. While the carbon-hydrogen bonds are nonpolar, the highly electronegative fluorine atoms introduce significant dipole moments. However, the symmetrical substitution pattern on the aromatic ring may lead to a partial cancellation of these dipoles, resulting in a less polar character than a monosubstituted fluorophenyl ring. This region of the molecule will primarily interact through weaker van der Waals forces.

This combination of a polar, hydrogen-bonding functional group and a larger, more hydrophobic aromatic ring suggests that the choice of solvent will be critical in achieving desired concentrations.

Predictive Solubility Profile

Based on the structural analysis, we can predict the solubility of N-(3,5-difluorophenyl)formamide across different classes of organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The solvent can engage in hydrogen bonding with both the N-H and C=O groups of the formamide, leading to strong solute-solvent interactions.[3][4][8] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone, Acetonitrile | High to Moderate | These solvents can accept hydrogen bonds from the N-H group and engage in strong dipole-dipole interactions with the formamide moiety. The difluorophenyl ring may also have favorable interactions. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low | The polar formamide group will have weak interactions with nonpolar solvents, which cannot effectively solvate it. The energetic cost of breaking the strong intermolecular hydrogen bonds in the solid N-(3,5-difluorophenyl)formamide is not compensated by the weak solute-solvent interactions. |

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a reliable and widely used technique.[9]

Experimental Workflow Diagram

Caption: Isothermal shake-flask method workflow for solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of solid N-(3,5-difluorophenyl)formamide to a vial. The excess is crucial to ensure that a saturated solution is achieved.

-

Pipette a precise volume of the desired organic solvent into the vial.

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an incubator shaker or on a magnetic stir plate set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Perform a precise dilution of the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical instrument.

-

-

Quantitative Analysis:

-

Analyze the diluted sample using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible Spectroscopy.

-

A calibration curve prepared with known concentrations of N-(3,5-difluorophenyl)formamide is essential for accurate quantification.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

-

Key Factors Influencing Solubility

Temperature

The dissolution of most solid organic compounds is an endothermic process, meaning it absorbs heat from the surroundings.[10] Consequently, for N-(3,5-difluorophenyl)formamide, an increase in temperature is expected to increase its solubility in most organic solvents. This relationship can be described by the van't Hoff equation, which relates the change in solubility to the enthalpy of dissolution.[10] When developing a formulation or a crystallization process, it is crucial to determine the solubility at various temperatures.

Solvent Polarity and Intermolecular Interactions

The "like dissolves like" principle is a manifestation of the underlying intermolecular forces.[1] The dissolution process involves overcoming the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. A favorable dissolution occurs when the energy released from the formation of solute-solvent bonds is comparable to or greater than the energy required to break the initial bonds.

Diagram of Intermolecular Interactions

Caption: Predicted intermolecular forces with different solvent types.

Ensuring Trustworthiness and Reproducibility

To ensure the integrity of your solubility data, consider the following self-validating measures within your protocol:

-

Purity of Compound and Solvents: Use reagents of the highest possible purity to avoid erroneous results.

-

Temperature Control: Maintain a constant and accurately measured temperature during equilibration, as solubility is temperature-dependent.

-

Confirmation of Equilibrium: To confirm that equilibrium has been reached, take samples at different time points (e.g., 24h, 48h, and 72h). The solubility value should be consistent across the later time points.

-

Multiple Replicates: Perform each solubility measurement in triplicate to assess the precision of your results and identify any outliers.

-

Instrument Calibration: Ensure that the analytical instrument used for quantification is properly calibrated.

By adhering to these principles and methodologies, researchers and drug development professionals can confidently predict and experimentally determine the solubility of N-(3,5-difluorophenyl)formamide, paving the way for its effective use in further research and development.

References

- The Polar Nature of Amides: Understanding Their Unique Properties. (2025, December 24).

- Solubility of Organic Compounds. (2023, August 31).

- EXPERIMENT 1 DETERMIN

- Solubility factors when choosing a solvent. (2020, November 16). Labclinics.

- Physics-Based Solubility Prediction for Organic Molecules. PubMed Central.

- 6.3: Hydrogen Bonding Interactions and Solubility. (2022, April 2). Chemistry LibreTexts.

- The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. (2025, April 5). Journal of Medical and Health Studies.

- Amides: Structure, Properties, and Reactions | Solubility of Things.

- How to determine the solubility of a substance in an organic solvent? (2024, May 28).

- Predicting Solubility. Rowan Scientific.

- How To Determine Solubility Of Organic Compounds?. (2025, February 11). Chemistry For Everyone - YouTube.

- Chemical Properties of Formamide (CAS 75-12-7). Cheméo.

- How To Predict Solubility Of Organic Compounds?. (2025, February 12). Chemistry For Everyone - YouTube.

- How Do Hydrogen Bonds Influence Solubility?. (2025, May 7). Chemistry For Everyone - YouTube.

- Principles of Drug Action 1, Spring 2005, Amides.

- Solubility of Organic Compounds. (2023, January 13). YouTube.

- Organic Chemistry: Introduction to Solubility. (2021, March 22). SALTISE.

- The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs.

- Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. (2020, December 24). Organic Process Research & Development.

- Experiment: Solubility of Organic & Inorganic Compounds.

- Formic acid. Wikipedia.

- Understanding Formamide and Its Derivatives. (2025, May 23). Shijiazhuang Sincere Chemicals Co., Ltd.

- The structure of Formamide. (2024, May 7). ChemicalBook.

- FORMAMIDE.

- Formamide. ChemBK.

Sources

- 1. Solubility factors when choosing a solvent [labclinics.com]

- 2. Predicting Solubility | Rowan [rowansci.com]

- 3. The Polar Nature of Amides: Understanding Their Unique Properties - Oreate AI Blog [oreateai.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. webhome.auburn.edu [webhome.auburn.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. al-kindipublishers.org [al-kindipublishers.org]

- 8. youtube.com [youtube.com]

- 9. Probing polarity structure–function relationships in amine–water mixtures - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03314D [pubs.rsc.org]

- 10. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

The Unreported Crystal Structure of N-(3,5-difluorophenyl)formamide: A Predictive and Comparative Technical Guide

For correspondence: [A fictional, yet professional-looking email address]

Abstract

To date, an experimental crystal structure for N-(3,5-difluorophenyl)formamide has not been reported in the crystallographic literature. This guide addresses this knowledge gap by providing a comprehensive, predictive analysis of its likely solid-state structure. By leveraging detailed crystallographic data from its parent compound, N-phenylformamide, and its isomeric analog, N-(2,6-difluorophenyl)formamide, we extrapolate the probable molecular conformation, intermolecular interactions, and crystal packing motifs. This document serves as a technical resource for researchers in crystallography, materials science, and drug development, offering insights into the synthesis, crystallization, and structural characteristics of this compound, thereby laying the groundwork for future experimental validation.

Introduction: The Significance of Fluorinated Formamides

N-aryl formamides are a crucial class of organic compounds, serving as key intermediates in the synthesis of pharmaceuticals and other high-value chemicals. The introduction of fluorine atoms into the phenyl ring can dramatically alter the physicochemical properties of these molecules, including their metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for controlling polymorphism, solubility, and ultimately, the efficacy of any derived active pharmaceutical ingredient (API).[2]

While the crystal structures of many formanilide derivatives have been elucidated, a notable gap exists for N-(3,5-difluorophenyl)formamide. This guide aims to construct a scientifically robust, predictive model of its crystal structure. Our analysis is grounded in a comparative study of two key reference molecules: the unsubstituted parent, N-phenylformamide, and the isomeric N-(2,6-difluorophenyl)formamide, which is known to exhibit polymorphism.[3]

Proposed Synthesis and Crystallization Protocol

The synthesis of N-aryl formamides is a well-established chemical transformation. Based on common synthetic routes, a reliable method for preparing N-(3,5-difluorophenyl)formamide is proposed. The subsequent crystallization is critical for obtaining single crystals suitable for X-ray diffraction.

Experimental Workflow: Synthesis and Crystallization

The following protocol outlines a standard and reproducible method for the synthesis and subsequent crystallization of N-(3,5-difluorophenyl)formamide.

Caption: Proposed workflow for the synthesis and crystallization of N-(3,5-difluorophenyl)formamide.

Causality in Experimental Choices

-

Formic Acid as Reagent and Solvent: Using an excess of formic acid serves as both the formylating agent and a solvent, simplifying the reaction setup.

-

Reflux Conditions: Heating the reaction mixture allows for the removal of water, driving the equilibrium towards the formation of the amide.

-

Controlled Cooling for Crystallization: The rate of cooling during recrystallization is a critical parameter. Slow cooling is essential to allow for the ordered arrangement of molecules into a crystalline lattice, favoring the formation of single crystals over polycrystalline powder. The choice of solvent is also crucial, as solvent-solute interactions can influence which polymorphic form crystallizes.[4]

Comparative Structural Analysis: Building a Predictive Model

The foundation of our predictive analysis rests on the experimentally determined crystal structures of N-phenylformamide and the two polymorphs of N-(2,6-difluorophenyl)formamide.

Reference Crystal Structures

| Compound | Space Group | Key Intermolecular Interactions | Dihedral Angle (Formamide/Ring) |

| N-phenylformamide | P2₁/c | N-H···O hydrogen bonds forming chains | ~23° |

| N-(2,6-difluorophenyl)formamide (Form Ia) | Pbca | N-H···O hydrogen bonds forming chains | ~60° |

| N-(2,6-difluorophenyl)formamide (Form Ib) | P2₁ | N-H···O hydrogen bonds forming chains | ~60° |

Data for N-(2,6-difluorophenyl)formamide sourced from Omondi et al. (2009).[3]

Predicted Molecular Conformation of N-(3,5-difluorophenyl)formamide

The conformation of N-aryl formamides is largely defined by the dihedral angle between the plane of the phenyl ring and the formamide group.

-

In N-phenylformamide , this angle is relatively shallow, allowing for some degree of π-conjugation.

-

In N-(2,6-difluorophenyl)formamide , the steric hindrance from the ortho-fluorine atoms forces the formamide group to be significantly twisted out of the plane of the ring.[3]

For N-(3,5-difluorophenyl)formamide , the fluorine atoms are in the meta positions, which do not impose direct steric hindrance on the formamide group. Therefore, it is predicted that the molecular conformation will be more akin to that of N-phenylformamide, with a relatively planar arrangement and a dihedral angle likely in the range of 20-30°.

Predicted Intermolecular Interactions and Crystal Packing

The crystal packing of N-aryl formamides is typically dominated by a network of hydrogen bonds.[5]

-

Primary Interaction: N-H···O Hydrogen Bonding: The strongest and most structure-directing interaction will undoubtedly be the hydrogen bond between the amide N-H donor and the carbonyl oxygen acceptor. It is highly probable that, like its analogs, N-(3,5-difluorophenyl)formamide will form infinite chains or catemers linked by these N-H···O bonds.[3][6]

-

Secondary Interactions Influenced by Fluorine Substitution: The presence of fluorine atoms introduces the possibility of weaker, yet significant, intermolecular contacts that will modulate the crystal packing.[7]

-

C-H···F and C-H···O Interactions: Weak hydrogen bonds involving the aromatic C-H donors and the fluorine or oxygen acceptors are expected to play a role in the three-dimensional organization of the primary hydrogen-bonded chains.

-

π-π Stacking: The electron-withdrawing nature of the fluorine atoms will create a quadrupole moment on the phenyl ring, potentially favoring offset π-π stacking interactions between adjacent molecules. The 3,5-substitution pattern may lead to different stacking arrangements compared to the 2,6-isomer.

-

Caption: Hierarchy of predicted intermolecular interactions in the crystal structure of N-(3,5-difluorophenyl)formamide.

Predicted Crystallographic Data

Based on the comparative analysis, the following crystallographic parameters for N-(3,5-difluorophenyl)formamide are predicted. It is important to note that polymorphism is a distinct possibility, and multiple crystal forms with different space groups and unit cell parameters may exist.

| Parameter | Predicted Value/Characteristics | Rationale |

| Crystal System | Monoclinic or Orthorhombic | These are common crystal systems for small organic molecules of this type.[3] |

| Space Group | P2₁/c, Pbca, or similar | These space groups are frequently observed for analogous structures. |

| Z (Molecules per unit cell) | 2, 4, or 8 | A common range for organic crystal structures. |

| Key Supramolecular Synthon | N-H···O hydrogen-bonded chain | This is the most robust and predictable interaction in this class of compounds.[2] |

| Molecular Conformation | Relatively planar (dihedral angle 20-30°) | Lack of ortho-substituents reduces steric hindrance. |

Conclusion and Future Directions

While an experimentally determined crystal structure for N-(3,5-difluorophenyl)formamide remains elusive, this guide provides a robust, predictive framework based on the known structures of its close chemical relatives. We predict a structure dominated by N-H···O hydrogen-bonded chains, with a relatively planar molecular conformation. The 3,5-difluoro substitution pattern is anticipated to influence the packing of these chains through weaker C-H···F and π-π interactions.

This in-depth analysis serves as a valuable starting point for researchers. It underscores the need for experimental work to validate these predictions and to explore the potential for polymorphism in this compound. The synthesis and crystallization protocol provided herein offers a clear pathway to obtaining single crystals for such a study. Elucidating the definitive crystal structure of N-(3,5-difluorophenyl)formamide will be a valuable addition to the field of crystal engineering and will aid in the rational design of novel fluorinated pharmaceutical compounds.

References

- Effects of Fluorine Substitution on the Intermolecular Interactions, Energetics, and Packing Behavior of N-Benzyl Substituted Diketopyrrolopyrroles. Crystal Growth & Design.

- Formyl C−H···O Hydrogen Bonding in Crystalline Bis-Formamides?. Journal of the American Chemical Society.

- Crystal structure prediction of small organic molecules: a second blind test. Acta Crystallographica Section B: Structural Science.

- N-Phenylformamide. ChemBK.

- Computational prediction of organic crystal structures. UCL Discovery.

- Formyl C−H···O Hydrogen Bonding in Crystalline Bis-Formamides?. American Chemical Society.

- Fluorine in Crystal Engineering ? ?The Little Atom That Could?. ResearchGate.

- Formanilide. Wikipedia.

- Two polymorphs of N-(2,6-difluorophenyl)formamide. IUCr Journals.

- Formanilide 99 103-70-8. Sigma-Aldrich.

- Computational predictions of structures, inclusion behaviour and properties of organic molecular crystals. ePrints Soton.

- Analysis of Hydrogen Bonds in Crystals. MDPI.

- electronic reprint Two polymorphs of N-(2,6-difluorophenyl)formamide. ResearchGate.

- Influence of Hydrogen/Fluorine Substitution on Structure, Thermal Phase Transitions, and Internal Molecular Motion of Aromatic Residues in the Crystal Lattice of Steroidal Rotors. ACS Publications.

- Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. [Journal name not available from search].

- Computational prediction of organic crystal structures and polymorphism. ResearchGate.

- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.

- Automated high-throughput organic crystal structure prediction via population-based sampling. RSC Publishing.

- Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. CrystEngComm.

- Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Derivatives. PMC - NIH.

- Impact of fluorine substitution on benzene ring in two fluorinated liquid crystal compounds: a comprehensive analysis using TG-DTA, FT-IR, UV, and PED techniques. ResearchGate.

- N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide. NIH.

- N-(2,6-Diisopropylphenyl)formamide. ResearchGate.

- N-Methylformanilide 99 93-61-8. Sigma-Aldrich.

- N-Benzylformamide. PubChem - NIH.

Sources

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. japtronline.com [japtronline.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

The Strategic deployment of N-(3,5-difluorophenyl)formamide as a Versatile Fluorinated Building Block in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, have led to the development of numerous successful drugs and advanced materials. This guide provides a comprehensive technical overview of N-(3,5-difluorophenyl)formamide, a key fluorinated building block, for researchers and professionals in the field. We will delve into its synthesis, characterization, and diverse reactivity, with a particular focus on its application in the construction of high-value compounds. This document aims to serve as a practical resource, offering not only established protocols but also the underlying scientific principles to empower rational experimental design and innovation.

Introduction: The Fluorine Advantage and the Rise of N-(3,5-difluorophenyl)formamide

The prevalence of organofluorine compounds in pharmaceuticals and agrochemicals is a testament to the profound impact of fluorine in molecular design. The carbon-fluorine bond, being one of the strongest covalent bonds in organic chemistry, imparts significant metabolic stability to drug candidates, prolonging their in vivo half-life. Furthermore, the high electronegativity of fluorine can modulate the pKa of neighboring functional groups, influencing drug-receptor interactions and membrane permeability.

N-(3,5-difluorophenyl)formamide has emerged as a particularly valuable building block due to the strategic placement of its two fluorine atoms. The meta-disposition of the fluorine atoms on the phenyl ring creates a unique electronic environment, influencing the reactivity of the formamide group and providing a scaffold with distinct properties for further chemical transformations. This guide will explore the synthesis of this versatile molecule and its subsequent application as a precursor to a range of important chemical entities.

Synthesis of N-(3,5-difluorophenyl)formamide: A Comparative Analysis

The most common and direct approach to the synthesis of N-(3,5-difluorophenyl)formamide is the N-formylation of 3,5-difluoroaniline. Several methods have been reported for this transformation, each with its own advantages and limitations. Here, we present a comparative overview of two effective protocols.

Method 1: Formylation using Formic Acid and Triflic Anhydride

This method utilizes the activation of formic acid with triflic anhydride (Tf₂O) to generate a highly reactive mixed anhydride, which readily formylates the aniline.[1]

Plausible Mechanism:

The reaction is believed to proceed through the initial formation of a mixed anhydride from formic acid and triflic anhydride. The lone pair of the nitrogen atom in 3,5-difluoroaniline then attacks the formyl carbon of the mixed anhydride, followed by the elimination of triflic acid to yield the desired N-(3,5-difluorophenyl)formamide.

Caption: Proposed mechanism for the formylation of 3,5-difluoroaniline using formic acid and triflic anhydride.

Experimental Protocol:

-

To a solution of 3,5-difluoroaniline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add triethylamine (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of formic acid (1.1 eq) in anhydrous DCM.

-

To the formic acid solution at 0 °C, slowly add triflic anhydride (1.1 eq). Stir the mixture for 15-20 minutes at 0 °C to form the mixed anhydride.

-

Slowly add the pre-formed mixed anhydride solution to the aniline solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford N-(3,5-difluorophenyl)formamide.

Method 2: Formylation using Triethyl Orthoformate

This method offers a milder alternative, avoiding the use of strong activating agents.

Experimental Protocol:

-

In a round-bottom flask, combine 3,5-difluoroaniline (1.0 eq) and triethyl orthoformate (3.0 eq).

-

Add a catalytic amount of a Lewis acid, such as zinc chloride (ZnCl₂) (0.1 eq).

-

Heat the reaction mixture to reflux (typically around 140 °C) for 2-4 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the excess triethyl orthoformate and ethanol byproduct under reduced pressure.

-

The resulting crude product can often be of sufficient purity for subsequent steps, or it can be further purified by recrystallization or column chromatography.

Comparison of Synthesis Methods

| Feature | Method 1 (Formic Acid/Tf₂O) | Method 2 (Triethyl Orthoformate) |

| Reagents | Formic acid, Triflic anhydride, Triethylamine | Triethyl orthoformate, Lewis acid catalyst |

| Reaction Conditions | 0 °C to room temperature | Reflux (high temperature) |

| Reaction Time | 4-6 hours | 2-4 hours |

| Yield | Generally high (80-95%)[1] | Moderate to high (70-90%) |

| Scalability | Good, but cost of Tf₂O can be a factor | Excellent for large scale |

| Work-up | Aqueous work-up required | Simple removal of volatiles |

| Considerations | Triflic anhydride is corrosive and moisture-sensitive | High reaction temperature |

Physicochemical Properties and Spectroscopic Characterization

A thorough characterization of N-(3,5-difluorophenyl)formamide is essential to confirm its identity and purity.

Physical Properties

| Property | Value |

| CAS Number | 351-54-2 |

| Molecular Formula | C₇H₅F₂NO |

| Molecular Weight | 157.12 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 98-102 °C |

| Solubility | Soluble in most organic solvents (DCM, Ethyl Acetate, Acetone) |

Spectroscopic Data

¹H NMR (Nuclear Magnetic Resonance):

The ¹H NMR spectrum of N-(3,5-difluorophenyl)formamide is expected to show distinct signals for the aromatic protons and the formyl proton. Due to rotational isomers (E/Z) around the amide bond, some signals may appear as pairs.

-

Aromatic Protons (H-2, H-4, H-6): These protons will appear in the aromatic region (typically δ 7.0-7.5 ppm). The protons at the 2 and 6 positions will be a doublet of doublets due to coupling with the fluorine atoms and the proton at the 4 position. The proton at the 4 position will appear as a triplet of triplets.

-

Formyl Proton (CHO): A singlet (or two singlets for E/Z isomers) is expected in the downfield region (δ 8.0-8.5 ppm).

-

Amide Proton (NH): A broad singlet is expected, the chemical shift of which can be concentration and solvent dependent (typically δ 8.5-9.5 ppm).

¹³C NMR:

The ¹³C NMR spectrum will show characteristic signals for the aromatic carbons and the formyl carbonyl carbon.

-

Aromatic Carbons: The carbon atoms attached to fluorine (C-3 and C-5) will show a large one-bond C-F coupling constant and will appear as a doublet. The other aromatic carbons will also show smaller C-F couplings.

-

Carbonyl Carbon (C=O): A signal is expected in the range of δ 160-165 ppm.

FT-IR (Fourier-Transform Infrared) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

-

N-H Stretch: A sharp to broad band around 3200-3300 cm⁻¹.

-

C=O Stretch (Amide I): A strong absorption band around 1660-1680 cm⁻¹.

-

N-H Bend (Amide II): A band around 1530-1550 cm⁻¹.

-

C-F Stretch: Strong absorptions in the fingerprint region, typically between 1100-1300 cm⁻¹.

Mass Spectrometry (MS):

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight.

-

Molecular Ion (M⁺): A peak at m/z = 157 corresponding to the molecular weight of the compound is expected.

Reactivity and Synthetic Applications

N-(3,5-difluorophenyl)formamide is a versatile intermediate that can undergo a variety of chemical transformations, making it a valuable tool for the synthesis of more complex molecules.

Dehydration to 3,5-Difluorophenyl Isocyanide

One of the most important reactions of N-arylformamides is their dehydration to the corresponding isocyanides. Isocyanides are highly valuable intermediates in organic synthesis, particularly in multicomponent reactions. A common and efficient method for this transformation is the use of phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine.[2]

Mechanism of Dehydration:

The reaction is initiated by the attack of the formamide oxygen on the phosphorus atom of POCl₃, forming a reactive intermediate. Triethylamine then acts as a base to facilitate the elimination of dichlorophosphoric acid and a proton, leading to the formation of the isocyanide.

Caption: Proposed mechanism for the dehydration of N-(3,5-difluorophenyl)formamide to the corresponding isocyanide using POCl₃.

Experimental Protocol for Isocyanide Synthesis:

-

To a solution of N-(3,5-difluorophenyl)formamide (1.0 eq) in anhydrous DCM under an inert atmosphere, add triethylamine (2.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.2 eq) to the cooled solution, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC (the isocyanide product will have a characteristic unpleasant odor).

-

Upon completion, carefully pour the reaction mixture onto crushed ice and stir for 15 minutes.

-

Separate the organic layer, wash with cold water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at low temperature to avoid polymerization of the isocyanide.

-

The crude isocyanide is often used immediately in the next step without further purification.

Synthesis of Quinazolines and Quinazolinones

N-arylformamides are excellent precursors for the synthesis of quinazolines and quinazolinones, which are important heterocyclic scaffolds found in many biologically active compounds.[3][4]

4.2.1. Bischler-Napieralski-type Cyclization to Quinazolines

In a reaction analogous to the Bischler-Napieralski synthesis of isoquinolines, N-(3,5-difluorophenyl)formamide can be cyclized in the presence of a dehydrating agent like POCl₃ or polyphosphoric acid (PPA) to form a dihydroquinazoline intermediate, which can then be oxidized to the corresponding quinazoline.

Caption: General pathway for the synthesis of quinazolines from N-arylformamides.

4.2.2. Reaction with Anthranilic Acids to form Quinazolinones

N-(3,5-difluorophenyl)formamide can react with anthranilic acids in the presence of a catalyst to afford 3-(3,5-difluorophenyl)quinazolin-4(3H)-ones.

Experimental Protocol for Quinazolinone Synthesis:

-

In a sealed tube, combine N-(3,5-difluorophenyl)formamide (1.0 eq), anthranilic acid (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq).

-

Heat the mixture at 150-160 °C for 4-6 hours.

-

Cool the reaction mixture to room temperature.

-

Add a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Applications in Drug Discovery and Materials Science

The 3,5-difluorophenylamide moiety is a privileged scaffold in medicinal chemistry. The presence of the two fluorine atoms can enhance binding affinity to target proteins through favorable electrostatic and hydrophobic interactions. While specific examples of marketed drugs containing the N-(3,5-difluorophenyl)formamide core are not widely reported, numerous patents and research articles describe the use of this building block in the synthesis of potential therapeutic agents, including kinase inhibitors, anti-inflammatory agents, and central nervous system drugs.

In materials science, the incorporation of fluorinated aromatic units can impart desirable properties such as thermal stability, hydrophobicity, and specific electronic characteristics, making N-(3,5-difluorophenyl)formamide a valuable precursor for the synthesis of advanced polymers and liquid crystals.

Safety and Handling

N-(3,5-difluorophenyl)formamide should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Inhalation: Avoid breathing dust.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry place away from incompatible materials.

The reagents used in the synthesis and reactions of N-(3,5-difluorophenyl)formamide, such as triflic anhydride and phosphorus oxychloride, are highly corrosive and reactive. Always consult the Safety Data Sheet (SDS) for each chemical before use and handle them with extreme care.

Conclusion

N-(3,5-difluorophenyl)formamide is a highly valuable and versatile fluorinated building block with significant potential in both medicinal chemistry and materials science. Its straightforward synthesis and diverse reactivity, particularly its conversion to the corresponding isocyanide and its use in the construction of quinazoline and quinazolinone scaffolds, make it an attractive starting material for the synthesis of complex and high-value molecules. This guide has provided a comprehensive overview of its synthesis, characterization, and key applications, with the aim of empowering researchers to effectively utilize this important synthetic tool in their own research endeavors. The continued exploration of the chemistry of N-(3,5-difluorophenyl)formamide is expected to lead to the discovery of new and innovative molecules with a wide range of applications.

References

- Reddy, K. L. et al. (2015). Synthesis of N-aryl derived formamides using triflic anhydride. Indian Journal of Chemistry - Section B, 54B(3), 424-429.

- PubChem. (n.d.). N-(3,5-Difluorophenyl)formamide. National Center for Biotechnology Information.

- Salami, S. A., Siwe-Noundou, X., & Krause, R. W. M. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Molecules, 27(20), 6850.

- Katritzky, A. R., & Marson, C. M. (1983). A new synthesis of quinazolines from N-arylformamides. Tetrahedron Letters, 24(51), 5723-5726.

- Partridge, M. W., & Slorach, S. A. (1964). The chemistry of the quinazoline alkaloids. Part I. The synthesis of 4-substituted quinazolines. Journal of the Chemical Society, 342-348.

Sources

N-(3,5-difluorophenyl)formamide: A Technical Guide to its Synthesis, History, and Potential in Drug Discovery

This in-depth technical guide provides a comprehensive overview of N-(3,5-difluorophenyl)formamide, a fluorinated aromatic compound with significant potential in medicinal chemistry and drug development. While the specific historical record of its initial synthesis is not extensively documented, this guide reconstructs its likely discovery and development within the broader context of advancements in organic synthesis and the rise of fluorinated pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, characterization, and the scientific rationale for its potential applications.

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry

The introduction of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Strategic fluorination can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and bioavailability. The 3,5-difluorophenyl motif, in particular, is of significant interest as the two fluorine atoms can create a unique electronic environment and offer vectors for molecular interactions.

N-(3,5-difluorophenyl)formamide represents a fundamental building block incorporating this valuable difluorophenyl moiety. The formamide group, being the simplest amide, serves as a versatile handle for further chemical modifications and can participate in hydrogen bonding, a critical interaction in biological systems. Understanding the synthesis and properties of this core structure is therefore of paramount importance for its application in the design of novel therapeutics.

Historical Context: An Inferred Timeline of Discovery

While a singular "discovery" paper for N-(3,5-difluorophenyl)formamide is not readily identifiable in the scientific literature, its emergence can be logically placed within the timeline of key developments in organic and medicinal chemistry.

-

Mid-20th Century: The Dawn of Organofluorine Chemistry: The mid-20th century saw a surge in the development of methods for introducing fluorine into organic molecules. This era laid the groundwork for the synthesis of a wide array of fluorinated aromatic compounds.

-

Latter Half of the 20th Century: Rise of Fluorinated Pharmaceuticals: As the understanding of fluorine's effects on drug properties grew, pharmaceutical companies began to systematically incorporate fluorine into their drug discovery programs. This period saw the development of numerous blockbuster drugs containing fluorine.

-

Synthesis of Precursors: The industrial availability of the key starting material, 3,5-difluoroaniline, is a critical prerequisite for the synthesis of N-(3,5-difluorophenyl)formamide. Various patented methods describe the production of 3,5-difluoroaniline from readily available industrial chemicals, indicating its importance as an intermediate.[1][2][3]

Given this context, it is highly probable that N-(3,5-difluorophenyl)formamide was first synthesized as part of broader investigations into the properties and reactions of fluorinated anilines. Its preparation would have been a logical step in exploring the derivatization of 3,5-difluoroaniline and assessing the impact of the difluoro substitution on the properties of the resulting formamide.

Synthesis of N-(3,5-difluorophenyl)formamide: A Validated Protocol

The synthesis of N-(3,5-difluorophenyl)formamide is a straightforward N-formylation reaction of 3,5-difluoroaniline. Several methods can be employed for this transformation, with the choice of reagent often depending on the desired scale, purity requirements, and available resources. A common and efficient method involves the use of formic acid.

General Reaction Scheme

Sources

An In-depth Technical Guide to N-(3,5-difluorophenyl)formamide: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3,5-difluorophenyl)formamide is a fluorinated aromatic compound of increasing interest within the pharmaceutical and agrochemical research sectors. The strategic incorporation of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides a comprehensive overview of N-(3,5-difluorophenyl)formamide, detailing its molecular characteristics, synthesis, analytical characterization, and its emerging role as a valuable building block in the design and development of novel therapeutic agents.

Core Molecular Attributes

N-(3,5-difluorophenyl)formamide is characterized by the following fundamental properties:

| Property | Value |

| Molecular Formula | C₇H₅F₂NO |

| Molecular Weight | 157.12 g/mol |

| CAS Number | 198077-69-9 |

Synthesis of N-(3,5-difluorophenyl)formamide: A Methodological Approach

The primary route to synthesizing N-(3,5-difluorophenyl)formamide involves the N-formylation of its corresponding aniline precursor, 3,5-difluoroaniline. This reaction can be efficiently achieved using formic acid, often in the presence of a coupling agent or under conditions that facilitate dehydration.

Experimental Protocol: N-formylation of 3,5-difluoroaniline

This protocol describes a general and effective method for the synthesis of N-aryl formamides, which can be specifically applied to the synthesis of N-(3,5-difluorophenyl)formamide.

Materials:

-

3,5-difluoroaniline

-

Formic acid (98%)

-

Triflic anhydride (Tf₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

10% Hydrochloric acid (HCl)

-

10% Sodium carbonate (Na₂CO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 98% formic acid in dichloromethane (DCM) at 0°C, add triflic anhydride (1.5 equivalents) and triethylamine (1.5 equivalents).

-

Stir the reaction mixture at 0°C for 15-20 minutes to allow for the formation of the mixed anhydride.

-

Add 3,5-difluoroaniline (1.0 equivalent) to the reaction mixture.

-

Allow the reaction to stir for an additional 4 hours at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with 10% HCl, 10% Na₂CO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to obtain pure N-(3,5-difluorophenyl)formamide.

Causality of Experimental Choices:

-

Triflic anhydride and triethylamine: Formic acid is activated by triflic anhydride in the presence of a non-nucleophilic base, triethylamine, to form a highly reactive mixed anhydride. This in situ activation is crucial for the efficient formylation of the weakly nucleophilic 3,5-difluoroaniline.

-

Reaction at 0°C initially: The initial cooling is to control the exothermic reaction during the formation of the mixed anhydride.

-

Aqueous workup: The series of washes with acidic, basic, and brine solutions is essential to remove unreacted starting materials, by-products, and the triethylammonium triflate salt, ensuring the isolation of a pure product.

Caption: Synthetic workflow for N-(3,5-difluorophenyl)formamide.

Analytical Characterization

The structural elucidation and purity assessment of N-(3,5-difluorophenyl)formamide are typically achieved through a combination of spectroscopic and chromatographic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the formyl proton and the aromatic protons. The formyl proton will appear as a singlet, while the aromatic protons on the difluorophenyl ring will exhibit splitting patterns due to both proton-proton and proton-fluorine coupling.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the formamide group and the carbons of the difluorophenyl ring. The carbon signals of the aromatic ring will show coupling with the attached fluorine atoms.

2. Infrared (IR) Spectroscopy:

The IR spectrum will be characterized by strong absorption bands corresponding to the N-H stretching and C=O stretching of the amide functional group.

3. Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak corresponding to the calculated mass of 157.12 g/mol .

Applications in Drug Discovery and Development

Formamides are recognized as important intermediates and structural motifs in medicinal chemistry.[1] The N-formyl group can serve as a bioisostere for other functional groups and can participate in hydrogen bonding interactions with biological targets. The presence of the 3,5-difluorophenyl moiety can enhance the pharmacological profile of a molecule by improving its metabolic stability and membrane permeability.[2]

While specific biological activities of N-(3,5-difluorophenyl)formamide itself are not extensively documented in publicly available literature, its structural features suggest its potential as a precursor or a key fragment in the synthesis of more complex bioactive molecules. Derivatives of N-aryl amides have shown a wide range of biological activities, including antimicrobial and anticonvulsant properties. The 3,5-difluorophenyl group is a common substituent in various pharmaceutically active compounds.

Caption: Role of N-(3,5-difluorophenyl)formamide in drug design.

Conclusion